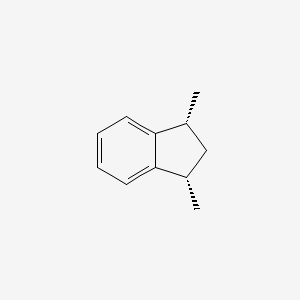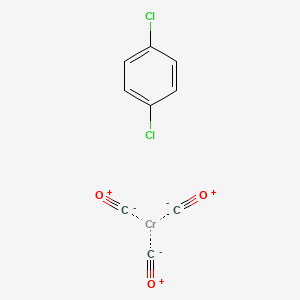
Chromium, tricarbonyl(p-dichlorobenzene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Dichlorbenzentrikarbonylchromium is a coordination compound that features a chromium center bonded to three carbonyl (CO) groups and a p-dichlorobenzene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Dichlorbenzentrikarbonylchromium typically involves the reaction of chromium hexacarbonyl with p-dichlorobenzene under specific conditions. One common method is to heat a mixture of chromium hexacarbonyl and p-dichlorobenzene in an inert atmosphere, such as nitrogen or argon, to facilitate the substitution of carbonyl ligands with the p-dichlorobenzene ligand.
Industrial Production Methods
Industrial production of p-Dichlorbenzentrikarbonylchromium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Dichlorbenzentrikarbonylchromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of new coordination compounds with different ligands.
Applications De Recherche Scientifique
p-Dichlorbenzentrikarbonylchromium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a tool for studying biological processes.
Industrial Applications: The compound is used in the synthesis of other coordination compounds and as a precursor for the production of high-performance materials.
Mécanisme D'action
The mechanism by which p-Dichlorbenzentrikarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the target molecules. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium Hexacarbonyl: A similar compound with six carbonyl ligands instead of the p-dichlorobenzene ligand.
Dichlorobenzene Complexes: Other coordination compounds featuring dichlorobenzene ligands with different metal centers.
Uniqueness
p-Dichlorbenzentrikarbonylchromium is unique due to the presence of both carbonyl and p-dichlorobenzene ligands, which confer distinct chemical properties and reactivity. This combination of ligands allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
86409-62-3 |
|---|---|
Formule moléculaire |
C9H4Cl2CrO3 |
Poids moléculaire |
283.02 g/mol |
Nom IUPAC |
carbon monoxide;chromium;1,4-dichlorobenzene |
InChI |
InChI=1S/C6H4Cl2.3CO.Cr/c7-5-1-2-6(8)4-3-5;3*1-2;/h1-4H;;;; |
Clé InChI |
CDNURTZSIGTKCP-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1Cl)Cl.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


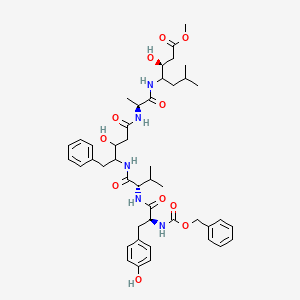
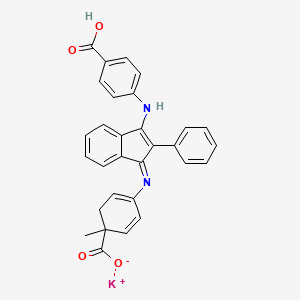
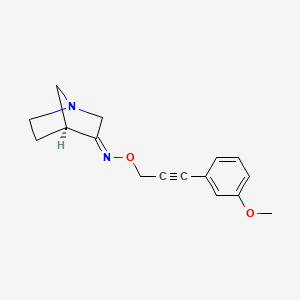
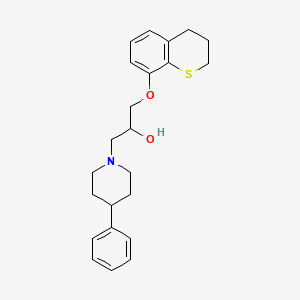

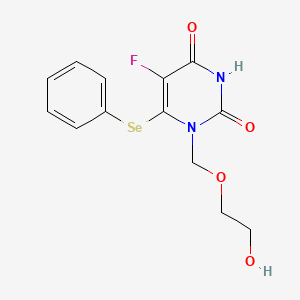

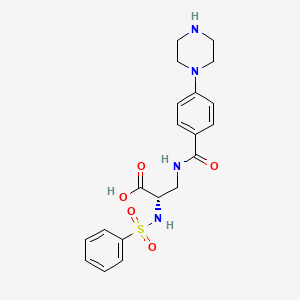
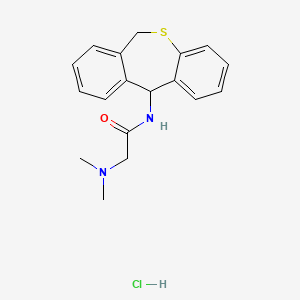
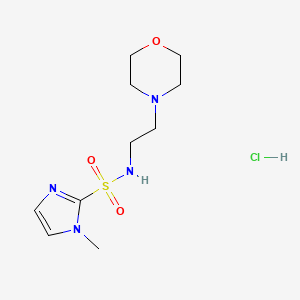
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
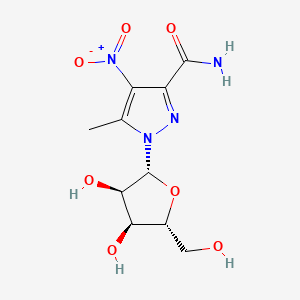
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
